3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole
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Overview
Description
3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole is a compound belonging to the class of azoles, specifically triazoles. This compound is characterized by the presence of an azido group (-N₃) and a dinitrophenyl group attached to the triazole ring. Azoles are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole typically involves the nitration of azoles using nitrating agents like nitric acid or sulfuric-nitric acid mixtures . The nitration reaction is a common method for introducing nitro groups into aromatic compounds. Additionally, the azido group can be introduced through nucleophilic substitution reactions involving azide salts . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or bromine.
Substitution: Nucleophilic substitution reactions can occur, especially involving the azido group, which can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic media, elevated temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . The dinitrophenyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole include other nitroazoles and azidoazoles, such as:
3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring.
5-(3-Azido-1,2,4-triazol-1-yl)-3-nitro-1,2,4-triazole: Contains additional nitro groups and triazole rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns .
Properties
CAS No. |
61469-74-7 |
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Molecular Formula |
C8H4N8O4 |
Molecular Weight |
276.17 g/mol |
IUPAC Name |
3-azido-1-(2,4-dinitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H4N8O4/c9-13-11-8-10-4-14(12-8)6-2-1-5(15(17)18)3-7(6)16(19)20/h1-4H |
InChI Key |
DKIILCZFJRVUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=NC(=N2)N=[N+]=[N-] |
Origin of Product |
United States |
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